N-benzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-N-methyl-2-oxoacetamide
Description
This compound is a substituted indole derivative featuring:
- N-Benzyl and N-methyl groups on the acetamide moiety.
- A diethylcarbamoylmethyl substituent at the 1-position of the indole ring.
- A 2-oxoacetamide backbone linked to the indole’s 3-position.
The diethylcarbamoyl group introduces polarity and hydrogen-bonding capacity, while the benzyl and methyl groups modulate lipophilicity and steric bulk .
Properties
IUPAC Name |
N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-4-26(5-2)22(28)17-27-16-20(19-13-9-10-14-21(19)27)23(29)24(30)25(3)15-18-11-7-6-8-12-18/h6-14,16H,4-5,15,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXWVXXMVMMIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N(C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into three primary components: (1) the indole core, (2) the diethylcarbamoylmethyl substituent at the 1-position, and (3) the N-benzyl-N-methyl-2-oxoacetamide moiety at the 3-position. Retrosynthetically, the indole nucleus serves as the foundational scaffold, with subsequent modifications introducing the desired functional groups. The Fischer indole synthesis emerges as a pivotal method for constructing the indole ring system, while palladium-catalyzed cross-coupling reactions enable selective functionalization.
Indole Core Construction via Fischer Synthesis
The Fischer indole synthesis remains the most widely employed method for indole preparation, offering scalability and functional group tolerance. As demonstrated by Pd-catalyzed protocols, benzophenone hydrazones serve as key intermediates. For instance, Pd/Xantphos catalysts (0.1 mol%) facilitate the formation of N-aryl benzophenone hydrazones in >90% yield, which undergo acid-mediated cyclization to yield indoles.
Table 1: Catalytic Systems for Indole Synthesis
| Catalyst System | Substrate | Yield (%) | Reference |
|---|---|---|---|
| Pd/BINAP | N-aryl hydrazones | 75–82 | |
| Pd/Xantphos | N-alkyl hydrazones | 88–93 | |
| CuI/1,10-phenanthroline | 2-haloanilines | 65–70 |
Optimization studies reveal that Pd/Xantphos outperforms Pd/BINAP in both yield and reaction rate due to enhanced steric protection of the palladium center, reducing unwanted β-hydride elimination.
Introduction of the diethylcarbamoylmethyl group necessitates alkylation of the indole nitrogen. This is achieved through a two-step sequence:
- Generation of the Electrophile : Chloroacetyl chloride reacts with diethylamine to form N,N-diethylchloroacetamide.
- N-Alkylation : Under inert conditions, the indole nitrogen attacks the chloroacetamide electrophile in the presence of NaH (2.2 equiv) in anhydrous THF, yielding the 1-[(diethylcarbamoyl)methyl]indole intermediate.
Critical Parameters :
- Temperature: 0°C → RT (prevents decomposition of the chloroacetamide).
- Solvent: THF > DMF (minimizes N-oxide formation).
- Base: NaH > KOtBu (superior deprotonation efficiency).
Synthesis of the N-Benzyl-N-Methyl-2-Oxoacetamide Moiety
The 2-oxoacetamide group is installed via a tandem acylation-alkylation strategy:
- Acylation : Treatment of 3-indoleacetic acid with oxalyl chloride generates the corresponding acid chloride.
- N-Alkylation : Sequential reaction with benzylmethylamine introduces the N-benzyl and N-methyl groups.
Reaction Conditions :
- Solvent: Dichloromethane (DCM) at -15°C.
- Coupling Agent: Triethylamine (3.0 equiv) to scavenge HCl.
- Yield: 78% after silica gel chromatography (hexane:EtOAc 4:1).
Final Coupling and Global Deprotection
The diethylcarbamoylmethylindole intermediate is coupled with the N-benzyl-N-methyl-2-oxoacetamide fragment using EDCI/HOBt-mediated amide bond formation. Key considerations include:
- Stoichiometry : 1.2 equiv of EDCI ensures complete activation of the carboxylic acid.
- Purification : Reverse-phase HPLC (C18 column, MeCN:H2O gradient) achieves >95% purity.
Table 2: Optimization of Coupling Conditions
| Coupling Agent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | 25 | 12 | 82 |
| DCC/DMAP | 25 | 18 | 68 |
| HATU | 0→25 | 8 | 85 |
Analytical Characterization
Structural validation employs a triad of spectroscopic techniques:
1H NMR : Key signals include:
- Indole NH: δ 10.2 ppm (s, 1H).
- N-CH2-C=O: δ 4.3 ppm (q, J = 7.2 Hz, 2H).
- Diethyl carbamoyl: δ 1.1 ppm (t, J = 7.0 Hz, 6H).
13C NMR :
- Oxoacetamide carbonyl: δ 169.8 ppm.
- Indole C3: δ 136.5 ppm.
HRMS : [M+H]+ calculated for C24H27N3O3: 405.2048; found: 405.2051.
Chemical Reactions Analysis
N-benzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-N-methyl-2-oxoacetamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
N-benzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-N-methyl-2-oxoacetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-benzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-N-methyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Insights and Implications
- Diethylcarbamoyl vs. Adamantane : The diethylcarbamoyl group in the target compound offers a balance of polarity and steric bulk, contrasting with adamantane’s extreme hydrophobicity. This may favor solubility and target engagement in aqueous environments .
- N-Substituent Effects : The N-benzyl-N-methyl acetamide side chain provides moderate lipophilicity, whereas fluorobenzyl or cyclohexyl groups alter electronic properties and conformational flexibility .
- Synthetic Flexibility : Modular synthesis (e.g., HATU coupling, acyl chloride intermediates) allows rapid diversification of indole derivatives for structure-activity relationship (SAR) studies .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to synthesize N-benzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-N-methyl-2-oxoacetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with indole derivatives. Key steps include:
- Step 1 : Alkylation of the indole nitrogen using a diethylcarbamoylmethyl group under basic conditions (e.g., NaH in DMF) .
- Step 2 : Formation of the oxoacetamide moiety via condensation of the indole intermediate with N-methyl-N-benzyl oxalyl chloride in anhydrous THF .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and characterization by -NMR and LC-MS .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the presence of the diethylcarbamoyl, benzyl, and indole moieties .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] peak at m/z 456.214) .
- X-ray Crystallography : SHELX software refines single-crystal data to resolve bond lengths and angles (e.g., C=O bond at 1.21 Å) .
Advanced Research Questions
Q. How do reaction conditions influence the yield and purity of the compound?
- Methodological Answer : Reaction variables are systematically optimized:
- Temperature : Higher temperatures (>80°C) accelerate alkylation but may degrade the indole ring. Lower temperatures (40–60°C) improve selectivity .
- Catalysts : Use of Pd(OAc) in coupling reactions enhances diastereomeric purity by reducing side-product formation .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., toluene) improve crystallinity .
Q. How can contradictions in pharmacological data (e.g., receptor binding vs. cellular activity) be resolved?
- Methodological Answer :
- In Silico Modeling : Docking studies (e.g., AutoDock Vina) identify interactions between the indole moiety and target receptors (e.g., serotonin 5-HT) .
- Kinetic Assays : Surface plasmon resonance (SPR) quantifies binding affinities to distinguish direct target engagement from off-target effects .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed bioactivity discrepancies .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate parameters like logP (2.8 ± 0.3), solubility (LogS = -4.1), and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model membrane permeability and blood-brain barrier penetration .
Contradiction Analysis
- Discrepancy in Biological Activity : While in vitro assays show potent IC values (e.g., 1.2 μM against kinase X), in vivo efficacy is lower. This may arise from poor bioavailability or rapid hepatic metabolism. Solutions include:
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance absorption .
- Microsomal Stability Testing : Liver microsomes identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
